Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
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Overview
Description
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butyl group, a methyl group, and a sulfoxide functional group attached to the thiadiazole ring
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins.
Mode of Action
It’s worth noting that thiadiazole derivatives can interact with biological targets through various mechanisms, such as intermolecular hydrogen bonds .
Biochemical Pathways
Related compounds have been found to exhibit antimicrobial activity , suggesting they may interfere with essential biochemical pathways in microbes.
Result of Action
Related compounds have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of microbes.
Biochemical Analysis
Cellular Effects
Some thiadiazole derivatives have shown to inhibit the growth of certain cancer cell lines . This suggests that Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide may have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the properties of thiadiazole derivatives, it is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with butyl sulfoxide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone.
Reduction: Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide can be compared with other thiadiazole derivatives, such as:
4-methyl-1,2,3-thiadiazol-5-yl sulfoxide: Lacks the butyl group, which may affect its solubility and biological activity.
Butyl 1,2,3-thiadiazol-5-yl sulfoxide: Lacks the methyl group, which may influence its reactivity and interactions with molecular targets.
Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide: The sulfide analog, which has different redox properties compared to the sulfoxide.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-butylsulfinyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS2/c1-3-4-5-12(10)7-6(2)8-9-11-7/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQJYSZUYSSLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C1=C(N=NS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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